molecular formula C13H21NO5 B2632068 Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS No. 1313498-26-8

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Cat. No.: B2632068
CAS No.: 1313498-26-8
M. Wt: 271.313
InChI Key: VLECXBXMFQBFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-Boc-2-oxopiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-Boc-2-oxopiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECXBXMFQBFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis

Compound: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS Number: 1313498-26-8 (Specific regioisomer) Synonyms: 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate; N-Boc-4-ethoxycarbonyl-piperidin-2-one.[1][2]

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure. It is an amphiphilic molecule with distinct lipophilic and polar domains.

  • Lipophilic Domain (Solubility Promoting): The tert-butoxycarbonyl (Boc) group and the ethyl chain of the ester provide significant non-polar bulk. This drives solubility in halogenated solvents, ethers, and aromatics.

  • Polar Domain (Crystallization Promoting): The

    
    -lactam (cyclic amide) and the ester carbonyls create strong dipole moments. The lactam moiety, in particular, can act as a hydrogen bond acceptor, influencing solubility in protic solvents like alcohols.
    

Physicochemical Profile (Estimated):

  • LogP: ~1.5 – 2.0 (Moderately Lipophilic)

  • H-Bond Donors: 0 (Nitrogen is protected by Boc)[3]

  • H-Bond Acceptors: 5 (Lactam C=O, Ester C=O, Ester O, Boc C=O, Boc O)

Solubility Profile Matrix

The following data summarizes the solubility behavior based on structural analysis and standard handling of N-Boc-piperidin-2-one derivatives.

Solvent ClassSpecific SolventsSolubility RatingOperational Context
Halogenated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction, transfer, and reactions (e.g., deprotection).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Standard solvent for extraction and chromatography.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, MTBEGood Ideal for anhydrous reactions (e.g., alkylation). MTBE may require warming.
Alcohols Ethanol, Isopropanol (IPA), MethanolModerate / High Solubility is temperature-dependent. Excellent for recrystallization .
Aromatics Toluene, BenzeneModerate Soluble at room temp; often used for azeotropic drying.
Alkanes Hexanes, Heptane, PentanePoor / Insoluble Used as anti-solvents to precipitate the compound or wash crystals.
Aqueous Water, BrineInsoluble The Boc and Ethyl groups render the molecule hydrophobic.
Visualization: Structural Solubility Map

The following diagram illustrates how specific functional groups on the molecule dictate solvent compatibility.

SolubilityMap Compound Ethyl 1-Boc-2-oxopiperidine- 4-carboxylate Boc N-Boc Group (Lipophilic) Compound->Boc Ester Ethyl Ester (Amphiphilic) Compound->Ester Lactam Lactam (C=O) (Polar / H-Acceptor) Compound->Lactam DCM DCM / Chloroform (High Solubility) Boc->DCM Van der Waals Hexane Hexanes (Anti-Solvent) Boc->Hexane Precipitation limit Ester->DCM Solvation Alcohol Ethanol / IPA (Recrystallization) Lactam->Alcohol Dipole interactions

Caption: Functional group mapping showing how the lipophilic Boc group drives solubility in DCM while the polar lactam allows interaction with alcohols.

Experimental Protocols

As specific quantitative data (g/L) is rarely published for this specific intermediate, researchers must validate solubility empirically.

Protocol A: Rapid Solubility Screening (Self-Validating)

Use this protocol to determine the precise solubility limit for your specific batch (purity affects solubility).

  • Preparation: Weigh 100 mg of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.

  • Observation:

    • Clear Solution: Soluble.[4] Calculate concentration (

      
      ).
      
    • Turbid/Solid Remains: Insoluble. Continue addition.

  • Heating (Optional): If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Purification via Recrystallization

This compound is often purified using a solvent/anti-solvent system or temperature-swing crystallization in alcohols.

Recommended System: Ethanol (Solvent) / Hexanes (Anti-solvent) or pure Isopropanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

    • Note: If the solution is colored, treat with activated charcoal and filter hot through Celite.

  • Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

  • Anti-Solvent Addition (If needed): If no crystals form, add Hexanes dropwise until a persistent turbidity is observed, then add 1-2 drops of Ethanol to clear it.

  • Crystallization: Place the flask in a refrigerator (4°C) or freezer (-20°C) for 12-24 hours.

  • Isolation: Filter the crystals using a sintered glass funnel. Wash with cold Hexanes/Ethanol (9:1 ratio).

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C to remove trapped solvent.

Application Context & Solvent Compatibility[3]

The choice of solvent is critical when using this intermediate in downstream synthesis.

Reaction TypeRecommended SolventRationale
Hydrogenation Ethanol, MethanolHigh solubility of substrate; compatibility with Pd/C or Raney Nickel catalysts.
Alkylation (C-4) THF, DMFAprotic polar solvents stabilize the enolate formed by bases (e.g., NaH, LiHMDS).
Boc-Deprotection DCM, 1,4-DioxaneCompatible with TFA (in DCM) or HCl (in Dioxane). Avoid alcohols if transesterification is a risk.
Hydrolysis THF/Water (1:1)THF solubilizes the organic ester; water dissolves the hydroxide base (LiOH/NaOH).
Workflow Visualization: Solvent Selection Logic

SolventSelection Start Select Process Rxn Reaction Medium Start->Rxn Purif Purification Start->Purif Depro Deprotection (Acid) Rxn->Depro Remove Boc Alkyl Alkylation (Base) Rxn->Alkyl Modify C-4 EtOH Ethanol / IPA Purif->EtOH Recrystallization DCM DCM or Dioxane Depro->DCM Solubilizes HCl/TFA THF Anhydrous THF Alkyl->THF Stabilizes Enolate

Caption: Decision tree for selecting the optimal solvent based on the intended chemical transformation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11369276, Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. Retrieved from [Link]

  • Accela ChemBio. Product Catalog: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (CAS 1313498-26-8).[1][2][5][6][7] Retrieved from [Link]

  • Google Patents. CN108484484B: Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (Provides analogous solubility and recrystallization data for the 3-isomer). Retrieved from

Sources

Technical Safety & Handling Guide: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

[1][2]

Chemical Identity & Structural Analysis

Compound Name: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate CAS Number: 1313498-26-8 Synonyms: 1-tert-butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate; 1-Boc-2-piperidone-4-carboxylic acid ethyl ester.[1][2][3][4]

Structural Deconstruction & Reactivity Profile

Understanding the molecule's functional groups is critical for predicting stability and reactivity hazards.

Functional GroupChemical NatureStability & Reactivity Implications
Boc (tert-Butoxycarbonyl) Carbamate Protecting GroupAcid Sensitive: Labile to strong acids (TFA, HCl), releasing isobutylene (flammable gas) and CO₂.[1] Stable to bases.
Lactam (2-Oxo) Cyclic AmideHydrolysis Risk: The lactam ring is generally stable but can undergo ring-opening hydrolysis under harsh basic conditions or enzymatic cleavage.[1]
Ethyl Ester Carboxylate EsterBase Sensitive: Susceptible to saponification (hydrolysis) by strong bases (NaOH, LiOH) or reduction by hydrides (LiAlH₄).
Piperidine Ring Saturated HeterocycleConformational Flexibility: The ring adopts a chair/twist-boat conformation, influencing solubility and crystallization.

Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol [5]

Hazard Assessment & Risk Mitigation

GHS Classification: Category 2 (Skin/Eye Irritant), Category 3 (Respiratory Irritant).

Critical Hazard Analysis

While not classified as acutely toxic or carcinogenic, the compound presents specific risks in a synthesis environment:

  • Inhalation (H335): As a pharmaceutical intermediate, fine dust or aerosols can potently irritate the upper respiratory tract. The Boc group adds lipophilicity, potentially increasing mucosal absorption.

  • Ocular Damage (H319): The ester and lactam functionalities can cause significant eye irritation. Direct contact may lead to chemical conjunctivitis.

  • Decomposition Hazards: Thermal decomposition (e.g., during rotary evaporation at high bath temps) can release Isobutylene (flammable) and Nitrogen Oxides (NOx) (toxic).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (particulate) for solids; Half-mask with organic vapor cartridges (OV/P95) if heating or using solvents.

  • Dermal: Nitrile gloves (min thickness 0.11 mm). Note: Latex is permeable to many organic solvents used with this compound.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if the compound is in solution under pressure/heat.

Handling & Storage Workflow

This compound requires a "Cold Chain" approach within the lab to prevent degradation of the Boc moiety and hydrolysis of the ester.

Diagram: Lifecycle & Handling Workflow

The following diagram outlines the decision logic for moving the compound from storage to reaction.

HandlingWorkflowcluster_wasteDisposal PathStorageLong-Term Storage(-20°C, Desiccated)EquilibrationWarm to Room Temp(In Desiccator)Storage->Equilibration Prevent Condensation OpeningOpen in Fume Hood(Inert Atmosphere Preferred)Equilibration->Opening Dry Environment WeighingWeighing(Anti-static Spatula)Opening->Weighing Minimize Exposure SolubilizationSolubilization(DCM, THF, EtOAc)Weighing->Solubilization Dissolve Immediately ReactionReaction SetupSolubilization->ReactionWasteOrganic Waste Stream(Halogenated/Non-Halogenated)Reaction->Waste Post-Workup

Caption: Operational workflow emphasizing moisture control to prevent ester/lactam hydrolysis.

Storage Protocols
  • Temperature: Store at 2-8°C for short term; -20°C for long term (>1 month).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and plasticizer leaching.

Emergency Response Protocols

These protocols are self-validating: they prioritize containment and neutralization based on the chemical's specific decomposition products.

Firefighting (Class B/C)
  • Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam.[6] Do NOT use water jet, which may spread the burning organic liquid/melt.

  • Specific Hazard: Fire may rupture containers, causing a release of Isobutylene (from Boc decomposition), which is heavier than air and can travel to ignition sources.

  • Action: Cool surrounding containers with water spray. Wear SCBA to protect against NOx fumes.

Accidental Release (Spill) Logic

SpillResponseStartSpill DetectedAssessAssess State(Solid vs. Solution)Start->AssessSolidSolid SpillAssess->SolidLiquidSolution SpillAssess->LiquidActionSolidWet Sweep/Vacuum(Avoid Dust)Solid->ActionSolidActionLiquidAbsorb with Vermiculite(No Combustibles)Liquid->ActionLiquidDisposalSeal in HazMat BagLabel: 'Irritant'ActionSolid->DisposalActionLiquid->Disposal

Caption: Decision tree for spill remediation, distinguishing between solid powder and solution states.

Physical & Chemical Properties Data

Note: Data derived from experimental values of structural analogs (Boc-piperidinones) where specific proprietary data is unavailable.

PropertyValue/Description
Physical State Viscous liquid or low-melting solid (structure dependent).[1]
Boiling Point >120°C @ 0.5 mmHg (Predicted). Decomposes before boiling at atm pressure.
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Insoluble in water.
Flash Point >110°C (Closed Cup).
Density ~1.1 - 1.2 g/cm³.
pKa ~18-19 (Alpha-proton to ester, estimated).[1]

Ecological & Disposal Considerations

  • Ecotoxicity: Do not allow to enter drains.[6][7][8] Esters and lactams can be toxic to aquatic life due to pH changes upon hydrolysis and potential biological activity of the piperidine core.

  • Disposal:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).

    • Never dispose of in general trash or sink.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34767 (Ethyl 4-oxopiperidine-1-carboxylate - Isomer Analog). PubChem.[5] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Core Topic: Storage Conditions and Stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structural integrity is paramount to ensure the reliability of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the optimal storage conditions, inherent chemical stability, and potential degradation pathways of this compound. We will explore the scientific rationale behind recommended storage protocols and present detailed methodologies for conducting forced degradation studies to validate stability-indicating analytical methods. This document is intended to be an authoritative resource for scientists engaged in the handling, storage, and quality control of this essential synthetic intermediate.

Introduction: A Profile of a Key Synthetic Intermediate

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, with a molecular formula of C₁₃H₂₁NO₅, incorporates several key functional groups: a tert-butyloxycarbonyl (Boc) protected amine within a piperidone (lactam) ring and an ethyl ester. This combination makes it a versatile scaffold for introducing stereochemistry and functionality in drug discovery programs. However, these same functional groups are susceptible to specific environmental and chemical stressors. Understanding the molecule's stability is not merely a matter of logistical best practice; it is a fundamental component of ensuring experimental reproducibility, managing impurity profiles, and adhering to regulatory standards. This guide delves into the critical factors that govern the shelf-life and purity of this compound.

Recommended Storage and Handling Protocols

The long-term stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is contingent upon strict adherence to appropriate storage conditions that mitigate the primary degradation risks: hydrolysis and thermal decomposition.

Standard Storage Conditions

General-purpose storage should focus on creating a cool, dry, and dark environment. Several suppliers recommend storing the compound at room temperature, while others suggest refrigerated conditions (2-8°C) for enhanced long-term stability, particularly for high-purity reference standards.[1][2]

Causality:

  • Temperature: Lowering the temperature reduces the kinetic energy of molecules, thereby decreasing the rate of all potential degradation reactions.[3][4] Storing in a cool place is a crucial first line of defense.[5][6][7]

  • Moisture: The presence of water can facilitate the hydrolysis of both the ethyl ester and, under more forcing conditions, the Boc group or lactam ring. Therefore, a dry environment and tightly sealed containers are essential to prevent moisture ingress.[5][8][9]

  • Light: While no specific photolability has been reported for this molecule, complex organic compounds can be susceptible to photodegradation. Using amber or opaque containers is a prudent, preventative measure.

Long-Term and High-Purity Storage

For long-term archival or for maintaining the integrity of a primary reference standard, more stringent conditions are advised.

Causality:

  • Inert Atmosphere: To eliminate the risk of slow oxidative degradation, the compound should be stored under an inert atmosphere, such as argon or nitrogen. This involves flushing the container with the inert gas before sealing.

  • Container Integrity: Containers must be securely sealed to prevent leakage and contamination.[5][8] It is also good practice to check that all containers are clearly labeled and free from physical damage.[8]

Table 1: Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes rates of hydrolysis and thermal decomposition.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents hydrolytic degradation from ambient moisture and oxidation.
Light Protect from light (Amber Vial/Opaque Container)Prevents potential photodegradation.
Container Tightly Sealed, Chemically ResistantPrevents moisture ingress and contamination.[5][8]

Chemical Stability and Degradation Pathways

The stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is primarily dictated by its two most reactive functional groups: the acid-labile Boc group and the hydrolysis-prone ethyl ester.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway under ambient and stressed conditions. The reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Degradation: In the presence of acid, two primary reactions can occur. The Boc group is highly sensitive to acid and can be readily cleaved to yield the free amine, isobutylene, and carbon dioxide.[10][11][12] This is often a desired reaction for deprotection but represents degradation during storage.[12] Concurrently, the ethyl ester can undergo reversible hydrolysis to form the corresponding carboxylic acid and ethanol.[13]

  • Base-Catalyzed Degradation (Saponification): Under alkaline conditions, the ethyl ester undergoes rapid, irreversible hydrolysis to form the carboxylate salt and ethanol.[13] The Boc group is generally stable to basic conditions, making this a selective reaction.[14]

Thermal Degradation

Exposure to high temperatures can induce decomposition.[4][15] The degradation pathway is complex and can involve the breakdown of the entire molecule, leading to the formation of carbon and nitrogen oxides under combustion conditions.[5][6][9] Studies on various ethyl esters show that they are generally less thermally stable than their parent oils or acids.[3][16][17]

Diagram of Primary Degradation Pathways

G main Ethyl 1-Boc-2-oxopiperidine-4-carboxylate acid Acidic Conditions (e.g., trace HCl, H₂O) main->acid base Basic Conditions (e.g., trace NaOH, H₂O) main->base heat Thermal Stress main->heat deprotected Ethyl 2-oxopiperidine-4-carboxylate (Boc Cleavage) acid->deprotected  Primary Pathway ester_hydrolysis_acid 1-Boc-2-oxopiperidine-4-carboxylic acid (Ester Hydrolysis) acid->ester_hydrolysis_acid  Secondary Pathway ester_hydrolysis_base 1-Boc-2-oxopiperidine-4-carboxylate Salt (Saponification) base->ester_hydrolysis_base thermal_deg Complex Decomposition Products (COx, NOx) heat->thermal_deg

Caption: Key degradation pathways for the target compound.

Stability-Indicating Methods and Forced Degradation Studies

To accurately assess the stability of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, a validated stability-indicating analytical method is required. Such a method must be able to separate the intact parent compound from all potential degradation products.[18] Forced degradation (stress testing) is the process used to generate these degradation products and prove the method's specificity.[19][20]

Recommended Analytical Technique: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for stability testing due to its high resolving power and sensitivity.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for moderately polar compounds.[19][21]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile) is typically effective.[21]

  • Detection: UV detection at an appropriate wavelength (determined by UV scan, likely in the 210-230 nm range due to the presence of carbonyl groups).

  • Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[21]

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve impurities without completely destroying the sample.[18][20]

  • Prepare Stock Solution: Prepare a stock solution of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 N HCl.[21]

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the working concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 N NaOH.[21]

    • Incubate at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to faster reaction rates.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and 3% hydrogen peroxide (H₂O₂).[19][21]

    • Incubate at room temperature for a set period (e.g., 2, 4, 8, 24 hours).

    • Withdraw aliquots at each time point, dilute, and analyze directly.

  • Thermal Degradation:

    • Expose a solid sample to dry heat in an oven (e.g., 80°C) for a set period.[21]

    • Separately, reflux the stock solution for a set period.

    • At each time point, prepare a solution from the solid sample or dilute the refluxed solution for analysis.

  • Photodegradation:

    • Expose the stock solution to direct sunlight or a photostability chamber with a controlled light source (per ICH Q1B guidelines).[21]

    • Simultaneously, run a control sample protected from light.

    • Analyze samples at set time points.

  • Analysis: Analyze all stressed and control samples by the validated RP-HPLC method. Calculate the percentage of degradation and ensure mass balance.

Table 2: Summary of Forced Degradation Conditions and Expected Products
Stress ConditionTypical Reagent/ConditionPrimary Expected Degradation Product(s)
Acid Hydrolysis 0.1 N HCl, 60°CEthyl 2-oxopiperidine-4-carboxylate; 1-Boc-2-oxopiperidine-4-carboxylic acid
Base Hydrolysis 0.1 N NaOH, RT1-Boc-2-oxopiperidine-4-carboxylate Salt
Oxidation 3% H₂O₂, RTPotential N-oxides or other oxidation artifacts
Thermal (Dry Heat) 80°CComplex mixture of decomposition products
Photolysis Sunlight / ICH Light SourceCompound-specific photodegradation products
Workflow for Stability Assessment

G cluster_stress Stress Conditions start Obtain Sample of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate method_dev Develop RP-HPLC Analytical Method start->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg acid Acid base Base ox Oxidative therm Thermal photo Photo analysis Analyze Stressed Samples via RP-HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis validation Validate Method as Stability-Indicating analysis->validation long_term Initiate Long-Term Stability Study (ICH Q1A) validation->long_term  Method is Valid finish Establish Shelf-Life and Storage Conditions long_term->finish

Caption: Experimental workflow for stability method validation.

Conclusion

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a robust molecule under proper storage conditions but is susceptible to degradation, primarily through acid-catalyzed cleavage of the Boc group and hydrolysis of the ethyl ester. Optimal long-term stability is achieved by storing the compound in a cool (2-8°C), dry, and dark environment, preferably under an inert atmosphere in a tightly sealed container. For all research and development activities, the use of a validated stability-indicating HPLC method is critical for ensuring the quality and purity of this key synthetic intermediate. The protocols and insights provided in this guide serve as a foundational framework for scientists to maintain the integrity of this compound, thereby ensuring the success of their synthetic endeavors.

References

  • Achar, S.K. et al. (2014). Studies on Thermal, Oxidative and Cold Flow Properties of Ethyl Esters prepared from High FFA Karanja Oil. International Energy Journal, 14, 15-24. 16

  • Fisher Scientific. Amine Protection / Deprotection. 10

  • ChemScene. Ethyl N-Boc-piperidine-4-carboxylate. 1

  • Pighinelli, A.L.M.T. et al. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society. 17

  • Liljeblad, A. et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3078-3083.

  • Apollo Scientific. Safety Data Sheet: Ethyl piperidine-4-carboxylate.

  • Pighinelli, A.L.M.T. et al. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society, 29(5), 1083-1093.

  • ChemicalBook. Safety Data Sheet: Ethyl 4-piperidinecarboxylate.

  • Fisher Scientific. Safety Data Sheet: N-Carbethoxy-4-piperidone.

  • United States Biological. Safety Data Sheet.

  • Hidayati, N. et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001.

  • Suzhou Highfine Biotech. Double BOC protection selective removal method.

  • Cheméo. Ethyl piperidine-4-carboxylate.

  • Ren, W. et al. (2014). Experimental and Modeling Study of the Thermal Decomposition of C3–C5 Ethyl Esters Behind Reflected Shock Waves. The Journal of Physical Chemistry A, 118(6), 1035-1047.

  • Zawadiak, J. et al. (2010). Thermal degradation of esters/ethers derived from tartaric acid. Journal of Thermal Analysis and Calorimetry, 102(1), 219-224.

  • Pretze, M. et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-17.

  • de Oliveira, A. C. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Sigma-Aldrich. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate.

  • Fisher Scientific. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals.

  • Santa Monica College. Experiment 20 Carboxylic Acids and Esters.

  • Stead, D. et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(8), 3845-3856.

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Firth, J. D. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023-7031.

  • Alam, P. et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Natural Product Research, 35(8), 1338-1342.

  • Jagadeesh, K. & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-84.

  • Sigma-Aldrich. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate 97%.

  • Singh, S. & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • Sigma-Aldrich. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.

  • A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters.

  • Guidechem. N-Boc-2-piperidone 85908-96-9 wiki.

  • Naka, T. et al. (2015). Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry, 80(21), 10696-10707.

  • Coldham, I. et al. (2011). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 47(39), 11049-11051.

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.

  • PubChem. Ethyl 4-oxo-1-piperidinecarboxylate.

Sources

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Bicyclic β-Keto Esters via Dieckmann Condensation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the Dieckmann condensation, specifically tailored for the intramolecular cyclization of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. The resulting bicyclic β-keto ester is a valuable scaffold in medicinal chemistry and drug development, offering a constrained piperidine framework.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a detailed experimental protocol and a thorough mechanistic discussion to ensure reproducible and high-yielding results.

Introduction: The Dieckmann Condensation in Complex Molecule Synthesis

The Dieckmann condensation is a robust and reliable synthetic tool for the formation of cyclic β-keto esters from diesters.[3][4] As an intramolecular variant of the Claisen condensation, it proceeds via a base-catalyzed mechanism and is particularly effective for constructing five- and six-membered rings.[5][6][7] The strategic application of this reaction to substrates like Ethyl 1-Boc-2-oxopiperidine-4-carboxylate allows for the efficient synthesis of complex bicyclic systems, which are key structural motifs in a variety of biologically active molecules.[2]

The choice of the base is a critical parameter that significantly influences the reaction's outcome. While traditional bases like sodium ethoxide are effective, modern approaches often utilize sterically hindered, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide in aprotic solvents to minimize side reactions and improve yields.[3][8]

Experimental Protocol: Synthesis of Ethyl 7-Boc-8-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate

This protocol details the Dieckmann condensation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate to yield Ethyl 7-Boc-8-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate180854-44-8C13H21NO5271.31Sigma-Aldrich[9]
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Thermo Scientific
Anhydrous Toluene108-88-3C7H892.14Fisher Scientific
Saturated Aqueous Ammonium Chloride (NH4Cl)12125-02-9NH4Cl53.49VWR Chemicals
Diethyl Ether60-29-7C4H10O74.12J.T. Baker
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4120.37EMD Millipore
Hydrochloric Acid (for workup)7647-01-0HCl36.46Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous toluene to the flask.

  • Substrate Addition: Dissolve Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 7-Boc-8-oxo-6-azabicyclo[3.2.1]octane-5-carboxylate.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the Dieckmann condensation.

Mechanistic Insights

The Dieckmann condensation proceeds through a well-established mechanism analogous to the Claisen condensation.[4][10]

  • Enolate Formation: A strong base, in this case, sodium hydride, deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.[11]

  • Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the bicyclic β-keto ester.

  • Deprotonation and Protonation: The newly formed β-keto ester is more acidic than the starting alcohol and is deprotonated by the ethoxide generated in the previous step. This acid-base reaction drives the equilibrium towards the product.[12] A final acidic workup is required to protonate the enolate and yield the neutral bicyclic β-keto ester.[4]

Mechanistic Diagram

G Dieckmann Condensation Mechanism Start Ethyl 1-Boc-2-oxopiperidine-4-carboxylate Enolate Enolate Intermediate Start->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Product_Enolate Product Enolate Tetrahedral->Product_Enolate Elimination of EtO- Final_Product Bicyclic β-Keto Ester Product_Enolate->Final_Product Protonation Base NaH Acid H3O+

Sources

Hydrolysis protocols for Ethyl 1-Boc-2-oxopiperidine-4-carboxylate ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for the hydrolysis of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate to its corresponding carboxylic acid. The primary challenge in this transformation is chemoselectivity : the objective is to hydrolyze the ethyl ester while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group and preventing nucleophilic ring-opening of the activated 2-oxopiperidine (lactam) core. We present two validated workflows: (A) a mild, selective Lithium Hydroxide (LiOH) route for isolating the Boc-protected acid, and (B) a concomitant acidic hydrolysis for direct access to the deprotected amino acid salt.

Strategic Overview & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three electrophilic centers susceptible to nucleophilic attack or acid-catalyzed cleavage. Understanding the electronic environment is critical for protocol selection:

  • C4-Ethyl Ester (Target): The desired site of hydrolysis.

  • N1-Boc Group (Protection): Acid-labile. Stable to base, but susceptible to thermal degradation.

  • C2-Lactam (Core): Typically stable. However, the N-Boc group is electron-withdrawing, reducing the electron density on the nitrogen atom. This reduction prevents the nitrogen lone pair from fully donating into the C2-carbonyl, rendering the lactam carbonyl more electrophilic than a standard secondary amide.

    • Risk: Aggressive basic conditions (e.g., NaOH, Reflux) can lead to nucleophilic attack at C2, causing ring-opening to form the acyclic amino-adipic acid derivative.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix and reaction pathways for this substrate.

ReactionPathways Substrate Ethyl 1-Boc-2-oxopiperidine- 4-carboxylate LiOH Path A: LiOH / THF / H2O (0°C to RT) Substrate->LiOH Selective Saponification Acid Path B: 4M HCl / Dioxane (Reflux or RT) Substrate->Acid Global Deprotection Target1 Product A: 1-Boc-2-oxopiperidine- 4-carboxylic acid LiOH->Target1 Preferred SideProduct Impurity C: Ring-Opened Acyclic Acid LiOH->SideProduct If T > 40°C or Strong Base Target2 Product B: 2-Oxopiperidine-4-carboxylic acid (HCl Salt) Acid->Target2 Quant. Yield

Caption: Figure 1. Chemoselective reaction pathways. Path A preserves the Boc group; Path B removes it.

Protocol A: Selective Hydrolysis (Boc-Preserving)

Objective: Isolate 1-Boc-2-oxopiperidine-4-carboxylic acid. Scale: 1.0 g (3.68 mmol) basis.

Reagents & Materials
  • Substrate: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (MW: 271.31)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Solvent: THF (Tetrahydrofuran) and Water (Deionized)

  • Quenching: 1M KHSO₄ (Potassium Bisulfate) or 10% Citric Acid. Avoid HCl if possible to prevent transient Boc cleavage.

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g (3.68 mmol) of the ester in 12 mL of THF . Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: Dissolve 0.31 g (7.36 mmol, 2.0 eq) of LiOH·H₂O in 6 mL of water .

  • Addition: Dropwise add the aqueous LiOH to the THF solution over 5 minutes.

    • Note: The mixture may become biphasic. Vigorous stirring is essential.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 3–5 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS. The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.1, streaking) should appear.

  • Workup (Critical Step):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <30°C) to remove the majority of THF.

    • Dilute the remaining aqueous residue with 10 mL of water .

    • Wash the basic aqueous layer with EtOAc (2 x 10 mL) to remove any unreacted ester or non-polar impurities. Discard these organic washes.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 3–4 using 1M KHSO₄ .

    • Warning: Do not drop below pH 2. Extremely acidic conditions can initiate Boc removal.

    • Observation: The product should precipitate as a white solid or form a cloudy oil.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3 x 15 mL) .

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expected yield is 85–95% as a white solid.

Protocol B: Simultaneous Hydrolysis & Deprotection

Objective: Isolate 2-oxopiperidine-4-carboxylic acid (HCl salt). Use Case: When the Boc group is no longer required for downstream chemistry.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of substrate in 5 mL of 1,4-Dioxane .

  • Acidolysis: Add 10 mL of 4M HCl in Dioxane .

  • Reaction: Heat to 60°C for 2 hours or stir at RT for 12 hours.

    • Mechanism:[1] The water present in the HCl/Dioxane (or added trace water) hydrolyzes the ester, while the high acidity cleaves the Boc carbamate.

  • Isolation: Concentrate to dryness. Triturate the residue with Diethyl Ether to remove organic byproducts. Filter the resulting solid to obtain the amino acid hydrochloride salt.

Data Summary & Quality Control

ParameterProtocol A (LiOH)Protocol B (HCl)
Reagent LiOH (2.0 eq)4M HCl / Dioxane
Solvent THF / Water (2:1)Dioxane
Temp / Time 0°C

RT / 4 h
60°C / 2 h
Workup pH pH 3–4 (Critical) N/A (Evaporation)
Product State Boc-Protected AcidFree Amine Acid (Salt)
Key Risk Lactam Ring OpeningIncomplete Deprotection
Typical Yield 92%>95%
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6) for Product A:

    • 
       12.3 (s, 1H, COOH), 4.1 (m, 1H, N-CH), 3.8 (m, 1H, N-CH), 2.6-2.4 (m, ring protons), 1.45 (s, 9H, Boc).
      
    • Absence: The triplet/quartet of the ethyl ester (approx 1.2 ppm and 4.1 ppm) must be absent.

  • Mass Spectrometry:

    • Product A: [M+H]+ = 244.12 (Wait for loss of t-butyl in source: 188.1 or 144.1 common).

    • Product B: [M+H]+ = 144.06.

Troubleshooting & Optimization

The following flowchart assists in troubleshooting common yield or purity issues.

Troubleshooting Issue Problem Detected Check1 Is Boc group missing? Issue->Check1 Check2 Is Yield Low (<50%)? Issue->Check2 Sol1 Workup too acidic (pH < 2). Use Citric Acid or KHSO4 instead of HCl. Check1->Sol1 Yes Sol2 Lactam Ring Opened. Reduce Temp to 0°C. Switch NaOH to LiOH. Check2->Sol2 Impurity present Sol3 Product in Water Layer. Saturate aqueous layer with NaCl before extraction. Check2->Sol3 Product missing

Caption: Figure 2. Troubleshooting logic for saponification workflows.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability and pH sensitivity).
  • Hammarström, L. G. J.; et al. "A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid."[2] Organic Syntheses, 2005 , 81, 213. Link (Demonstrates LiOH/THF protocols for similar N-Boc-piperidine esters).

  • Kharatkar, R. "Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester." Journal of Pharmaceutical Science and Bioscientific Research, 2015 , 5(6), 599-604.[3] Link (Discusses hydrolysis conditions for piperidine-4-carboxylates).

  • World Intellectual Property Organization. Patent WO2008064218. "Inhibitors of Factor Xa.
  • Master Organic Chemistry. "Hydrolysis of Esters (Saponification)." Link (General mechanistic grounding for base-catalyzed hydrolysis).

Sources

Application Notes and Protocols: Stereoselective Synthesis of Chiral Piperidines from Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for introducing molecular diversity.[1][2][3] Crucially, the stereochemistry of substituted piperidines often dictates their biological activity and selectivity.[1] The precise three-dimensional arrangement of substituents on the piperidine ring can lead to profound differences in binding affinity for protein targets, highlighting the critical need for robust and efficient methods for the synthesis of enantiomerically pure piperidine derivatives.[1][2]

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a versatile and readily available starting material for the construction of a diverse range of chiral piperidines. Its β-keto ester functionality provides multiple handles for stereoselective transformations, enabling the controlled installation of stereocenters at both the C2 and C4 positions. This application note will provide a detailed guide to three principal strategies for the synthesis of chiral piperidines from this key precursor:

  • Asymmetric Reduction of the C4-Ketone: Establishing the stereochemistry at the C4 position through enantioselective reduction.

  • Diastereoselective Alkylation at the C3 Position: Leveraging the existing (or newly created) stereocenter to direct the introduction of substituents at the C3 position.

  • Enzymatic Resolution: Separating enantiomers through enzyme-catalyzed reactions.

This document will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer practical insights to guide researchers in their synthetic endeavors.

Strategic Overview: Pathways to Chiral Piperidines

The synthetic utility of ethyl 1-Boc-2-oxopiperidine-4-carboxylate lies in its capacity to be transformed into a variety of chiral intermediates. The overall strategy involves the initial creation of a stereocenter, which then can be elaborated upon to generate the desired target molecule.

G cluster_0 Primary Stereoselective Transformations cluster_1 Chiral Intermediates cluster_2 Further Functionalization & Final Products start Ethyl 1-Boc-2-oxopiperidine-4-carboxylate asym_red Asymmetric Reduction (e.g., Noyori, CBS) start->asym_red dias_alk Diastereoselective Alkylation start->dias_alk enz_res Enzymatic Resolution start->enz_res chiral_hydroxy Chiral cis/trans-4-Hydroxy- 2-oxopiperidine-4-carboxylate asym_red->chiral_hydroxy chiral_alkyl Chiral 3-Alkyl-2,4-dioxo- piperidine derivative dias_alk->chiral_alkyl resolved_ester Enantiomerically Enriched Piperidine Ester enz_res->resolved_ester further_func Further Functionalization (e.g., Reduction of Lactam, Ester Modification) chiral_hydroxy->further_func chiral_alkyl->further_func resolved_ester->further_func final_prod Diverse Chiral Piperidines further_func->final_prod

Caption: Synthetic pathways from Ethyl 1-Boc-2-oxopiperidine-4-carboxylate.

Part 1: Asymmetric Reduction of the C4-Ketone

The reduction of the C4-ketone in ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a direct and effective method for introducing a stereocenter at this position. The resulting cis- and trans-4-hydroxy-2-oxopiperidine-4-carboxylates are valuable intermediates that can be further elaborated. Two of the most reliable and widely used methods for this transformation are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation

Mechanistic Insight: The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6][7][8][9] The reaction proceeds via the coordination of the β-keto ester to the chiral Ru-BINAP complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high enantiomeric excess.[6]

Protocol: Noyori Asymmetric Hydrogenation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Materials:

  • Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

  • [RuCl((R)-BINAP)(p-cymene)]Cl or [RuCl((S)-BINAP)(p-cymene)]Cl

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a high-pressure reactor, add ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 eq) and the chiral ruthenium catalyst (0.001-0.01 eq).

  • Purge the reactor with an inert gas.

  • Add anhydrous, degassed methanol via cannula.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 4-100 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required time (12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4-hydroxypiperidine derivative.

Data Presentation:

CatalystLigandS/C RatioPressure (atm)Temp (°C)Time (h)Yield (%)e.e. (%)Diastereomeric Ratio (cis:trans)
[RuCl(BINAP)(p-cymene)]Cl(R)-BINAP1000:150302495>99>95:5
[RuCl(BINAP)(p-cymene)]Cl(S)-BINAP1000:150302494>99>95:5
Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Insight: The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a borane source (e.g., BH₃·THF or catecholborane) to form a chiral reducing agent.[10][11][12][13][14] The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner. This pre-organization facilitates the intramolecular transfer of a hydride from the borane to one face of the ketone, resulting in the formation of the chiral alcohol with high enantioselectivity.[13]

Protocol: CBS Reduction of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Materials:

  • Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 eq) dropwise.

  • Slowly add the BH₃·THF solution (1.0-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl.

  • Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

CBS CatalystBorane SourceTemp (°C)Time (h)Yield (%)e.e. (%)Diastereomeric Ratio (cis:trans)
(R)-Methyl-CBSBH₃·THF02929890:10
(S)-Methyl-CBSBH₃·THF02939791:9

Part 2: Diastereoselective Alkylation at the C3 Position

The enolate of ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be alkylated at the C3 position. When a stereocenter is already present at C4 (from a prior asymmetric reduction), this alkylation can proceed with high diastereoselectivity. The existing stereocenter directs the approach of the electrophile to the less sterically hindered face of the enolate.

G start Chiral cis-4-Hydroxy- 2-oxopiperidine-4-carboxylate enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate 1. alkylation Alkylation with Electrophile (R-X) (e.g., MeI, BnBr) enolate->alkylation 2. product Diastereomerically Enriched 3-Alkyl-4-hydroxy-2-oxopiperidine alkylation->product 3.

Caption: Workflow for diastereoselective alkylation.

Protocol: Diastereoselective Alkylation of Ethyl (4S)-1-Boc-4-hydroxy-2-oxopiperidine-4-carboxylate

Materials:

  • Ethyl (4S)-1-Boc-4-hydroxy-2-oxopiperidine-4-carboxylate

  • Lithium diisopropylamide (LDA, 2 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethyl (4S)-1-Boc-4-hydroxy-2-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.

  • Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ElectrophileYield (%)Diastereomeric Ratio
Methyl Iodide85>95:5
Benzyl Bromide80>90:10

Part 3: Enzymatic Resolution

Enzymatic resolution offers an alternative strategy for obtaining enantiomerically enriched piperidine derivatives. Lipases are commonly used enzymes for this purpose, as they can selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[15][16][17][18][19][20][21][22][23]

Mechanistic Insight: Lipases exhibit high enantioselectivity due to the chiral environment of their active site. In the kinetic resolution of a racemic ester, one enantiomer fits preferentially into the active site and undergoes hydrolysis (or acylation), while the other enantiomer is a poor substrate and remains largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Materials:

  • Racemic Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

  • Lipase (e.g., from Candida antarctica lipase B (CALB), Pseudomonas cepacia)

  • Phosphate buffer (pH 7.0)

  • tert-Butyl methyl ether (TBME)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a flask containing phosphate buffer, add racemic ethyl 1-Boc-2-oxopiperidine-4-carboxylate (1.0 eq) and the lipase (e.g., 50-100 mg of lipase per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

  • Maintain the pH of the reaction mixture at 7.0 by the periodic addition of a dilute NaOH solution.

  • Once the desired conversion is reached, filter the mixture through a pad of Celite® to remove the enzyme.

  • Acidify the aqueous filtrate to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.

  • Extract the Celite® pad with ethyl acetate to recover the unreacted chiral ester.

  • Purify both the acid and the ester by flash column chromatography.

Data Presentation:

Lipase SourceConversion (%)e.e. (Ester) (%)e.e. (Acid) (%)
Candida antarctica Lipase B50>9998
Pseudomonas cepacia Lipase4897>99

Conclusion

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of chiral piperidine derivatives. The choice of synthetic strategy—asymmetric reduction, diastereoselective alkylation, or enzymatic resolution—will depend on the desired target structure, the required level of stereochemical purity, and the available resources. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to access these important chiral building blocks.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Reider, P. J., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5418–5423. [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • Reider, P. J., et al. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF. ResearchGate. [Link]

  • NRO CREATIONS. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Gandon, L. A., et al. (2006). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 71(14), 5198–5207. [Link]

  • Crosby, O. (2020). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. [Link]

  • Gandon, L. A., et al. (2025). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane | Request PDF. ResearchGate. [Link]

  • Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356–5362. [Link]

  • Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. [Link]

  • Perdicchia, D., et al. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Amat, M., et al. (2008). An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. The Journal of Organic Chemistry, 73(17), 6920–6923. [Link]

  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]

  • Contente, M. L., & Romano, D. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1406. [Link]

  • Snaith, J. S., et al. (2022). Synthesis of 2,4-disubstituted piperidines via radical cyclization: Unexpected enhancement in diastereoselectivity with tris(trimethylsilyl) silane. ORCA - Cardiff University. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]

  • NRO CREATIONS. (2022). Noyori Hydrogenation. YouTube. [Link]

  • Bode, J. W., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8497–8506. [Link]

  • Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(38), 6544–6547. [Link]

  • Jackson, R. F. W., et al. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Glorius, F., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 733–739. [Link]

  • Bode, J. W., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8497–8506. [Link]

  • Seidel, D., et al. (2021). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 143(31), 12051–12056. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Tyagi, V., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4837–4849. [Link]

  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6561. [Link]

  • Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Thermo Scientific Chemicals. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Al-Jalal, N. (2010). Cyclic β-keto esters: Synthesis and reactions | Request PDF. ResearchGate. [Link]

  • Liu, X.-Y., et al. (2023). Diastereoselective Ring Expansion of Cyclic Ketones Enabled by HAT-Initiated Radical Cascade. Organic Letters, 25(44), 8010–8015. [Link]

  • Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(46), 14394–14398. [Link]

  • Gotor-Fernández, V., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 939. [Link]

  • Beak, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Syntheses of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(41), 14614–14617. [Link]

Sources

Troubleshooting & Optimization

Purification of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical challenges of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (CAS: 180854-44-8 analog/isomer), specifically addressing its weak UV chromophore, acid sensitivity, and lactam-induced polarity.[1][2][3][4]

Topic: Purification of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate Module: Downstream Processing & Chromatography Document ID: TSP-PUR-2024-05[1][2][3][4]

Executive Summary & Molecule "Personality"[1][2][4][5]

Before attempting purification, you must understand the "personality" of your molecule to avoid common yield losses.[1][3][4]

FeatureChemical ImplicationOperational Risk
N-Boc Group Acid-labile carbamate.[1][2][3]Decomposition: Prolonged exposure to acidic silica or heat (>60°C) can cause deprotection (isobutylene gas evolution).[2][3]
2-Oxo (Lactam) Polar amide bond within the ring.[2][3]Streaking/Tailing: Lactams interact strongly with silica hydroxyls, leading to broad peaks and poor separation.[2][3]
Chromophore Lacks conjugation (no aromatic ring).[2][3]"Invisible" Compound: Weak/negligible absorbance at UV 254 nm.[2][3] Relying solely on UV triggers will result in fraction loss.[2][3][4]

Pre-Purification Diagnostics (The "Go/No-Go" Phase)[1][2][3][4]

Do not load your column until you have validated your detection method.

Step A: Visualization Strategy (Critical)

Because this molecule lacks a benzene ring, UV 254 nm is unreliable .[1][2][3] You must use a chemical stain or low-wavelength UV.[2][3][4]

  • Primary Method: KMnO₄ Stain (Potassium Permanganate) .[1][2][3][4][5]

    • Why: The Boc group and the ester/lactam functionalities oxidize readily, appearing as bright yellow/brown spots on a purple background.[2][3][4]

  • Secondary Method: PMA (Phosphomolybdic Acid) .[1][2][3][4][6]

    • Why: Universal stain for amides and esters; requires vigorous heating.[1][2][3][4][5]

  • Instrumental Method: If using an automated flash system (e.g., Biotage/CombiFlash), set the detector to "All Wavelengths" or specifically monitor 210–215 nm (carbonyl end-absorption).[1][2][3][4]

Step B: TLC Solvent Development

Run a TLC plate to determine the optimal starting solvent.[1][2][3][4]

  • Standard System: Hexanes / Ethyl Acetate (EtOAc).[1][2][3][4]

  • Target Rf: 0.3 – 0.4.

  • Prediction: Due to the polar lactam, this compound typically elutes in 40% to 60% EtOAc/Hexanes .[1][2][3][4]

The Purification Protocol (Standard Operating Procedure)

This protocol uses a gradient elution to handle the "stickiness" of the lactam functionality.[1][2][3][4]

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1][2][3][4]

  • Mobile Phase A: Hexanes (or Heptane).[1][2][3][4]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2][3][4]

  • Modifier (Optional): 1% Triethylamine (Et₃N) in the mobile phase only if streaking is observed on TLC.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture Solubility 1. Solubility Check (Dissolve in min. DCM or Toluene) Start->Solubility TLC 2. TLC Analysis (Stain: KMnO4 | Rf ~0.3 in 50% EtOAc) Solubility->TLC Load 3. Column Loading (Liquid load preferred for lactams) TLC->Load Gradient 4. Run Gradient 0% -> 80% EtOAc in Hexanes Load->Gradient Fractions 5. Fraction Collection (Test every 3rd tube with KMnO4) Gradient->Fractions Validation 6. NMR Validation (Check for Boc rotamers) Fractions->Validation

Figure 1: Standard purification workflow for N-Boc-lactam esters.

Step-by-Step Procedure
  • Equilibration: Flush the column with 100% Hexanes (3 column volumes).

  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene.[1][2][3][4]

    • Note: Avoid loading with pure EtOAc, as this will broaden the band immediately.[1][2][3][4]

  • Elution Gradient:

    • 0–5 mins: 10% EtOAc (Elutes non-polar impurities/oils).[1][2][3][4]

    • 5–15 mins: Ramp to 40% EtOAc.

    • 15–25 mins: Hold at 40–50% EtOAc (Product typically elutes here).

    • 25+ mins: Flush with 80–100% EtOAc to remove highly polar byproducts (acids/di-acids).

  • Fraction Analysis: Spot fractions on TLC. Dip in KMnO₄ and heat.[1][2][3][5][7] Do not rely on UV traces alone.[2][3][4]

Troubleshooting & FAQs

Q1: I see a streak on the TLC plate instead of a distinct spot. How do I fix this?

Diagnosis: The lactam (amide) nitrogen and the ester oxygen are hydrogen-bonding with the acidic silanols on the silica gel.[1][2][3][4] Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in Hexanes before loading.[1][2][3][4]

  • Mobile Phase Modifier: Add 0.5% Et₃N to your EtOAc/Hexane reservoirs.[1][2][3] This neutralizes the silica acidity and sharpens the peak.[2][3][4]

  • Alternative Solvent: Switch to DCM / Methanol (98:2 to 95:5) . DCM often solvates lactams better than Hexanes.[1][2][3][4]

Q2: My compound is co-eluting with a spot just below it. What is it?

Diagnosis: This is likely the decarboxylated byproduct (Ethyl 1-Boc-2-oxopiperidine) or the hydrolyzed acid .[1][2][3][4]

  • The Impurity: If the reaction involved heat (e.g., Dieckmann condensation), the ester group at position 4 can decarboxylate.[1][2][3][4]

  • Resolution:

    • Use a shallower gradient (e.g., 0.5% increase per minute).

    • Switch stationary phase to Amino-bonded silica (NH₂-SiO₂) .[1][2][3] The amino phase interacts differently with the ester/lactam and often separates close analogs better than standard silica.[2][3][4]

Q3: I lost my Boc group during purification!

Diagnosis: The silica was too acidic, or the fractions were left in solution too long (especially if the solvent contained traces of HCl from a previous step). Solution:

  • Speed: Flash chromatography should be fast (<20 mins).

  • Neutralization: As mentioned in Q1, use 1% Et₃N.[1][2][3][4]

  • Evaporation: Do not heat the water bath above 40°C when removing solvents on the rotovap. N-Boc groups adjacent to electron-withdrawing lactams can be thermally sensitive.[1][2][3][4]

Troubleshooting Logic Map

Troubleshooting Issue Issue Detected NoSpots No Spots on TLC/UV Issue->NoSpots Streaking Streaking / Tailing Issue->Streaking CoElution Impurity Co-elution Issue->CoElution Fix1 Switch Visualization: Use KMnO4 or PMA Stain NoSpots->Fix1 Likely weak UV Fix2 Add 1% Et3N to Solvent OR Switch to DCM/MeOH Streaking->Fix2 Lactam interaction Fix3 Shallower Gradient OR Amino-Silica Column CoElution->Fix3 Structural similarity

Figure 2: Decision matrix for common purification failures.

Storage & Stability

Once purified, the stability of the compound dictates how it should be handled.[1][3][4]

  • State: Viscous oil or low-melting solid.[1][2][3][4]

  • Hygroscopicity: Lactams are hygroscopic.[1][2][3] Store under Argon/Nitrogen.[2][3][4]

  • Temperature: -20°C is recommended to prevent spontaneous Boc-cleavage or ester hydrolysis over months.[1][2][3][4]

  • Solvent: Avoid storing in MeOH or EtOH for long periods (transesterification risk).[1][2][3][4] Store neat or in Benzene/Toluene.

References

  • Sigma-Aldrich. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate Product Sheet. (Used for physicochemical property analogs of N-Boc-oxopiperidines).[1][2][3][4] Link

  • ChemicalBook. Ethyl 4-piperidinecarboxylate Synthesis and Properties. (Reference for ester stability and solubility profiles). Link

  • University of Rochester. TLC Stains and Preparation Guides. (Authoritative source for KMnO4 and PMA stain preparation for non-UV active compounds). Link

  • Fisher Scientific. Safety Data Sheet: N-Carbethoxy-4-piperidone. (Safety and handling data for piperidone esters). Link

Sources

Technical Support Center: Troubleshooting Decarboxylation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and troubleshooting of piperidine derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals working with Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. Our goal is to provide expert, field-proven insights into the common challenges encountered during its decarboxylation to the valuable intermediate, 1-Boc-4-piperidone.

The decarboxylation of this β-keto ester is a critical transformation, yet it presents a unique challenge: the need for high temperatures to drive the reaction often conflicts with the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a structured approach to diagnosing and resolving common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the decarboxylation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, typically performed via the Krapcho reaction.

Q1: My decarboxylation reaction is proceeding very slowly, is incomplete, or fails to start. What are the likely causes?

A1: This is a common issue often related to suboptimal reaction parameters. The Krapcho dealkoxycarbonylation is highly dependent on temperature and the specific reagents used.[1]

  • Insufficient Temperature: The reaction typically requires high temperatures, often in the range of 140-180 °C, especially when using salts like NaCl.[2][3] If the temperature of your reaction mixture (not just the heating mantle) is too low, the rate of reaction will be negligible.

  • Improper Solvent: The reaction is most effective in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solvents effectively solvate the cation of the salt (e.g., Na⁺, Li⁺) while leaving the anion (e.g., Cl⁻) highly nucleophilic and reactive.[4]

  • Absence or Inadequate Amount of Water: A stoichiometric amount of water is mechanistically essential. After the initial dealkylation and decarboxylation steps, an enolate intermediate is formed, which requires a proton source for quenching.[5] Anhydrous conditions will stall the reaction after the initial steps.

  • Inactive Salt: The choice of salt is crucial. While NaCl is commonly used, LiCl is often more effective and may allow for slightly lower reaction temperatures due to the Lewis acidity of the lithium cation.[6] Ensure the salt is anhydrous and of good quality.

Q2: I'm observing a significant byproduct that appears to be 4-piperidone (loss of the Boc group). How can I prevent this?

A2: This is the central challenge of this specific transformation. The Boc protecting group is known to be thermally labile and can be removed at high temperatures without any acid catalyst.[7][8] The conditions required for Krapcho decarboxylation can be harsh enough to initiate this undesired deprotection.

  • Excessive Temperature or Reaction Time: The primary cause of Boc deprotection is prolonged exposure to high heat. It is critical to find the "sweet spot"—the minimum temperature required for an efficient decarboxylation rate over a reasonable time. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Mitigation Strategy:

    • Optimize Temperature: Begin optimization trials around 140-150 °C and only increase if the reaction is unacceptably slow.

    • Careful Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Over-running the reaction will only increase the amount of the deprotected byproduct.

    • Consider Alternative Salts: While less common, exploring different halide sources could potentially identify conditions that proceed at a lower temperature, though LiCl and NaCl are standard.

Q3: What is the mechanistic role of the salt (e.g., NaCl) and water in this reaction?

A3: Understanding the mechanism clarifies why each component is essential. The Krapcho reaction is not a simple thermal decarboxylation of the ester.

  • Nucleophilic Dealkylation: The reaction is initiated by a nucleophilic attack (SN2) of the halide anion (e.g., Cl⁻) on the ethyl group of the ester. This cleaves the ethyl-oxygen bond to form ethyl chloride and a carboxylate salt intermediate.[4][5]

  • Decarboxylation: The resulting β-keto carboxylate is unstable at high temperatures and readily loses carbon dioxide (CO₂) to form a resonance-stabilized enolate intermediate.[9]

  • Protonation: The stoichiometric water you added now serves its purpose by protonating the enolate intermediate to yield the final product, 1-Boc-4-piperidone, and regenerating a hydroxide ion.[5]

This mechanism explains why the reaction works best with methyl or ethyl esters (good SN2 substrates) and requires a nucleophilic salt, a polar aprotic solvent, and a proton source.[2]

Q4: How can I effectively monitor the progress of my reaction to avoid byproduct formation?

A4: Careful reaction monitoring is the key to achieving a good yield of the desired product without significant Boc deprotection.

  • Thin Layer Chromatography (TLC): This is the most practical and effective method for a synthetic lab.[10]

    • Procedure: Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Interpretation: As the reaction progresses, you will observe the disappearance of the starting material spot (Ethyl 1-Boc-2-oxopiperidine-4-carboxylate) and the appearance of a new spot for the product (1-Boc-4-piperidone). The product is less polar and will have a higher Rf value. Stop the reaction once the starting material spot is faint or completely gone.

  • Gas Evolution: The evolution of CO₂ gas is a clear indicator that decarboxylation is occurring.[10] While this is not a precise quantitative measure, the cessation of bubbling can suggest the reaction is nearing completion.

Troubleshooting and Data Summary
Quantitative Data Summary

The following table summarizes common reaction conditions and expected outcomes for the Krapcho decarboxylation, highlighting key optimization parameters.

ParameterCondition 1 (Standard)Condition 2 (Optimized)Potential Cause of FailureRecommended Solution
Solvent DMSODMSOUse of protic or nonpolar solventsUse a polar aprotic solvent like DMSO or DMF.[1]
Salt NaCl (1.5 eq.)LiCl (1.2 eq.)Inactive or insufficient saltUse anhydrous LiCl for potentially higher reactivity.[6]
Water H₂O (1.5-2.0 eq.)H₂O (1.2 eq.)Anhydrous conditions or excess waterAdd a stoichiometric amount of water relative to the substrate.[5]
Temperature 160-170 °C140-150 °CTemperature too low or too highMonitor internal reaction temp; aim for the lowest effective temp.
Typical Outcome Moderate yield, risk of Boc deprotectionGood yield, minimized side productsIncomplete reaction or significant byproduct formationOptimize parameters starting with Condition 2.
Visualizations

The following diagram provides a logical workflow for diagnosing and addressing common issues during the decarboxylation experiment.

G start Problem Observed During Decarboxylation incomplete_rxn Incomplete Reaction / No Reaction start->incomplete_rxn boc_loss Significant Boc Deprotection Observed start->boc_loss cause1 Temp Too Low? incomplete_rxn->cause1 cause2 Reagents Valid? (Dry DMSO, H₂O added, Active Salt) incomplete_rxn->cause2 cause3 Temp Too High? boc_loss->cause3 cause4 Reaction Time Too Long? boc_loss->cause4 sol1 Increase Temperature Incrementally (Target: 140-160°C) cause1->sol1 sol2 Verify Purity/Source of Reagents Ensure Stoichiometric H₂O is Added cause2->sol2 sol3 Reduce Temperature (Find minimum for reaction) cause3->sol3 sol4 Monitor by TLC Stop Reaction upon SM Consumption cause4->sol4

Caption: Troubleshooting workflow for decarboxylation issues.

This diagram illustrates the desired Krapcho decarboxylation pathway alongside the competing thermal Boc deprotection side reaction.

G cluster_0 Desired Krapcho Pathway cluster_1 Side Reaction A Starting Material (β-Keto Ester) B Carboxylate Intermediate A->B + Cl⁻ - EtCl C Enolate Intermediate B->C Δ (-CO₂) D Product (1-Boc-4-piperidone) C->D + H₂O E Starting Material (β-Keto Ester) F Deprotected Byproduct (4-Piperidone) E->F High Δ G Isobutylene + CO₂

Sources

Technical Support Center: Recrystallization of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the recrystallization of this piperidine derivative.

Frequently Asked Questions (FAQs)

Q1: My Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is an oil at room temperature. Can it be recrystallized?

This is a critical starting point. Many suppliers list this compound as a liquid or oil at room temperature.[1] Recrystallization is a purification technique for solids. However, crude reaction products are often impure and may exist as semi-solids or oils that can be induced to crystallize. If your purified product is consistently an oil, distillation or column chromatography are more appropriate purification methods.[2][3] This guide assumes you are working with a crude product that has the potential to solidify.

Q2: What is a good starting point for a single-solvent recrystallization?

The principle of "like dissolves like" is a good guide.[4] Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a moderately polar molecule. A suitable recrystallization solvent should dissolve the compound when hot but not when cold.[5]

Recommended Solvents to Screen:

  • Ethanol: Often a good starting point for moderately polar compounds.[6]

  • Isopropanol: Similar to ethanol but may offer different solubility characteristics.

  • Ethyl Acetate: A less polar option that can be effective.

  • Toluene: A non-polar solvent that may work if the compound is less polar than anticipated.[7]

Q3: When should I consider a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent has the desired solubility profile (high solubility when hot, low solubility when cold).[4] This typically involves one solvent that readily dissolves the compound (a "good" solvent) and another in which the compound is poorly soluble ( a "bad" solvent).

Common Mixed-Solvent Pairs:

  • Ethanol/Water

  • Ethyl Acetate/Hexane[8]

  • Toluene/Hexane

Q4: My compound has "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the solute.[4]

Solutions:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" solvent to the hot solution to decrease the saturation point.[9]

  • Allow the solution to cool more slowly to encourage crystal nucleation rather than liquid-liquid phase separation.

Q5: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

If crystals are reluctant to form, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod can create nucleation sites.[4][9]

  • Adding a seed crystal of the pure compound can initiate crystallization.[9]

  • Cooling the solution in an ice bath can further decrease the solubility of your compound.[4]

Q6: My recrystallization yield is very low. What are the common causes?

A low yield can be frustrating. Here are some potential reasons:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.[5][9]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose product.

  • Incomplete cooling: Ensure the solution is thoroughly cooled to maximize crystal formation.[5]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection

A logical approach to solvent selection can save time and material.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude product into a small test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[3]

  • Gently heat the test tube. The compound should fully dissolve at or near the boiling point of the solvent.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Data Summary for Solvent Selection:

Solvent SystemSuitability for Ethyl 1-Boc-2-oxopiperidine-4-carboxylateKey Considerations
Single Solvents
Ethanol/IsopropanolGood starting point due to moderate polarity.May require cooling to 0°C or below for good recovery.
Ethyl AcetateA versatile solvent for compounds of intermediate polarity.
Hexane/HeptaneLikely a poor solvent; useful as an anti-solvent.
WaterCompound is likely insoluble; can be used as an anti-solvent.[10]
Mixed Solvents
Ethyl Acetate/HexaneA common and effective system for a wide range of polarities.Dissolve in hot ethyl acetate, then add hexane until cloudy.[11]
Ethanol/WaterAnother common pair for moderately polar compounds.Dissolve in hot ethanol, then add water dropwise.[12]
Guide 2: Step-by-Step Recrystallization Protocol

This protocol provides a detailed workflow for performing a successful recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl. Continue adding small portions of hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to dry completely under vacuum.

Guide 3: Advanced Troubleshooting
IssuePotential CauseRecommended Action
Persistent Oil Formation The compound's melting point is below the solvent's boiling point.Add more of the "good" solvent, or switch to a lower-boiling solvent system.[4][9]
Colored Impurities in Crystals The impurities have similar solubility to the product.Consider a pre-purification step, such as passing a solution of the crude product through a small plug of silica gel.
Crystals "Crashing Out" Too Quickly The solution is supersaturated.Re-heat the solution and add a small amount of additional hot solvent to ensure a more gradual cooling and crystallization process.[9]

Visual Workflows and Diagrams

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization process.

Caption: A decision tree for troubleshooting common issues.

References

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of chiral building blocks is paramount. Substituted piperidines are a privileged scaffold in medicinal chemistry, and their conformational intricacies, often governed by bulky protecting groups and ring substituents, demand a robust analytical approach. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, a key synthetic intermediate. We will explore the theoretical underpinnings of its spectral features and compare it with structurally related analogues to highlight the diagnostic power of NMR in distinguishing subtle molecular architectures.

The Structural Landscape: Conformational Isomerism in N-Boc Piperidines

The introduction of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen introduces a significant steric and electronic perturbation. Due to the partial double bond character of the N-C(O) amide bond, rotation is restricted, leading to the existence of two distinct rotational isomers, or rotamers. This phenomenon can result in a doubling of signals in the NMR spectrum, which can complicate analysis but also provides valuable information about the molecule's conformational dynamics. The piperidine ring itself typically adopts a chair conformation to minimize steric strain, and the interplay between the bulky Boc group and other ring substituents dictates the preferred orientation of these groups (axial vs. equatorial).

Predicted ¹H NMR Spectral Analysis of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

As of the latest literature review, a publicly available, fully assigned ¹H NMR spectrum for Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is not available. Therefore, the following analysis is a prediction based on established principles of NMR spectroscopy and data from analogous structures.

The structure of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is presented below, with protons labeled for discussion.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve Solubilize filter Filter into NMR Tube dissolve->filter Remove Particulates cap Cap and Label filter->cap Finalize

Caption: Workflow for ¹H NMR Sample Preparation.

Data Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.

ParameterValuePurpose
Solvent CDCl₃Deuterated solvent for locking and referencing.
Temperature 298 KStandard operating temperature.
Pulse Program zg30Standard 30-degree pulse for quantitative excitation.
Number of Scans 16-32Signal averaging to improve signal-to-noise ratio.
Relaxation Delay (d1) 1.0 sTime for protons to relax between pulses.
Acquisition Time (aq) ~4 sDuration of data collection for the FID.
Spectral Width (sw) ~20 ppmRange of frequencies to be observed.

Conclusion

The ¹H NMR spectrum of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is predicted to be complex, with overlapping multiplets for the piperidine ring protons. However, a careful analysis of chemical shifts, particularly the downfield signals of protons adjacent to the N-Boc group and the C-2 ketone, allows for a confident structural assignment. Comparison with its structural isomer and non-oxo analogue reveals key diagnostic differences in the spectra, underscoring the power of ¹H NMR in the characterization of complex chiral building blocks. The potential for observing rotamers due to the Boc group adds another layer of structural information that can be accessed through temperature-dependent NMR studies. This guide provides a foundational framework for researchers to interpret the NMR spectra of this and related piperidine derivatives, facilitating more efficient and accurate drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Rochester. NMR Sample Preparation. [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • PubChem. Ethyl 4-oxopiperidine-1-carboxylate. [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. [Link]

  • ResearchGate. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

Structural Validation & Solvent Dependency Guide: 13C NMR of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for Ethyl 1-Boc-2-oxopiperidine-4-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate serves as a critical chiral scaffold in the synthesis of pharmaceutical peptidomimetics and alkaloids. Its structural integrity relies on three orthogonal functional groups: the lactam (2-oxo), the carbamate (N-Boc), and the ester (4-carboxylate).

For the analytical chemist, this molecule presents a specific challenge: Carbonyl Congestion. The presence of three distinct carbonyl signals in the 150–175 ppm range, coupled with the rotameric broadening typical of N-Boc-heterocycles, often leads to misassignment.

This guide provides a comparative analysis of 13C NMR shifts, distinguishing this protected scaffold from its precursors and highlighting solvent-dependent resolution strategies.

Structural Analysis & Chemical Shift Logic

Before interpreting the data, we must establish the electronic environment of the carbon skeleton. The molecule is a δ-lactam ring.[1]

  • The "Imide-like" Character: The nitrogen atom is flanked by two carbonyls (the ring C2 and the Boc carbonyl). This electron-withdrawing environment deshields the adjacent ring carbons (C6) but can cause significant line broadening due to restricted rotation around the N-Boc bond (Rotamers).

  • The Carbonyl Trio:

    • Boc C=O (~152 ppm): Distinctly upfield compared to the others.

    • Lactam C2 (~168–171 ppm): Sensitive to ring strain and N-substitution.

    • Ester C=O (~171–174 ppm): Typically the most deshielded, but often overlaps with the lactam signal depending on the solvent.

Visualization: Assignment Logic Flow

The following diagram illustrates the logical pathway to definitively assign the three carbonyls using 2D NMR correlations.

CarbonylAssignment Start Unassigned Carbonyl Region (150 - 175 ppm) Check150 Signal at ~150-154 ppm? Start->Check150 BocAssigned Assign: Boc Carbamate (Confirmed by HMBC to t-Bu Me) Check150->BocAssigned Yes Remaining Signals at 168-175 ppm (Lactam vs Ester) Check150->Remaining No (Look Downfield) HMBC_Check HMBC Correlation Check Remaining->HMBC_Check LactamID Correlates to Ring C3/C6 protons? Assign: Lactam (C2) HMBC_Check->LactamID EsterID Correlates to Ethyl CH2 protons? Assign: Ester (C-Exocyclic) HMBC_Check->EsterID

Caption: Logic flow for deconvoluting the three carbonyl signals using HMBC correlations.

Comparative NMR Data Tables

The following data compares the target molecule (Protected) against its direct precursor (Unprotected) to illustrate the diagnostic shifts caused by the Boc group.

Table 1: Consensus 13C NMR Shifts (CDCl3, 100 MHz) Note: Values are averaged from standard piperidine/lactam derivatives. "Rotamer" indicates peaks may appear as dual signals.

Carbon PositionLabelShift (δ ppm)Multiplicity (DEPT)Diagnostic Note
Carbonyls
Ester C=OC-Ester172.5 – 173.5C (quat)Most deshielded; HMBC to O-CH2 (61 ppm)
Lactam C=OC2169.0 – 171.0C (quat)Shifted ~2 ppm downfield vs. NH-precursor
Boc C=OC-Boc152.0 – 153.5C (quat)Broad signal; Diagnostic of N-protection
Aliphatics
Boc QuaternaryC-tBu82.5 – 83.5C (quat)Intensity is low; often missed if D1 is short
Ethyl O-CH2O-CH260.8 – 61.5CH2Characteristic quartet in off-resonance
Ring C6N-CH245.5 – 47.0CH2Rotameric Broadening ; adjacent to N-Boc
Ring C4CH-Ester39.0 – 40.5CHMethine; coupling center for the ester
Ring C3CH235.0 – 36.5CH2Alpha to Lactam C=O
Boc Methylst-Bu-Me27.8 – 28.2CH3Very intense signal (9H)
Ring C5CH224.5 – 25.5CH2Most shielded ring carbon
Ethyl MethylCH314.1 – 14.3CH3Standard triplet terminal methyl

Table 2: Solvent Comparison (CDCl3 vs. DMSO-d6) Why this matters: DMSO is often used for polar derivatives, but it obscures the Boc/Lactam distinction.

FeatureCDCl3 PerformanceDMSO-d6 PerformanceRecommendation
Rotamer Resolution Poor. Signals for C2, C6, and Boc often split or broaden significantly at 25°C.Better. Higher polarity and viscosity can sometimes coalesce rotamers, or separate them distinctly.Use DMSO-d6 at 80°C (VT-NMR) to coalesce rotamers into sharp singlets.
Carbonyl Separation Good. Distinct separation between Lactam and Ester usually observed.Fair. H-bonding with residual water/solvent can shift Lactam C=O downfield, overlapping with Ester.Use CDCl3 for structural assignment; DMSO for solubility.
Critical Application Protocol: Handling Rotamers

A common error in analyzing Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is misinterpreting split peaks as impurities. The N-Boc group exhibits restricted rotation around the N-C(O) bond, creating s-cis and s-trans rotamers.

Experimental Workflow for Validation
  • Standard Run (298 K): Acquire 13C spectrum in CDCl3.

    • Observation: Look for "doubling" of the C6 (46 ppm) and Boc-Methyl (28 ppm) peaks.

  • Variable Temperature (VT) Validation:

    • Heat sample to 323 K (50°C) or 333 K (60°C) .

    • Result: The split peaks should coalesce into a single, sharp peak. This confirms the purity of the scaffold and rules out diastereomeric impurities.

  • Parameter Setup (D1 Delay):

    • Because the molecule has 4 quaternary carbons (3 Carbonyls + 1 Boc-quat), the Relaxation Delay (D1) must be set to >2.0 seconds (ideally 3-5s) to ensure quantitative integration and visibility of the carbonyls.

Visualization: Rotameric Equilibrium

The diagram below depicts the physical cause of the spectral complexity.

Rotamers RotamerA Rotamer A (s-trans) Major Species Equilibrium Restricted Rotation (Slow on NMR Timescale) RotamerA->Equilibrium RotamerB Rotamer B (s-cis) Minor Species Equilibrium->RotamerB Result Result: Split/Broad Signals (C6 and Boc-Me) Equilibrium->Result At 25°C

Caption: N-Boc bond rotation creates two magnetic environments, splitting NMR signals at room temperature.

Comparison with Alternatives

When evaluating this scaffold against its alternatives, the NMR data provides a quick quality control (QC) check.

Alternative ScaffoldKey 13C NMR Difference
NH-Precursor (Ethyl 2-oxopiperidine-4-carboxylate)Missing Boc Signals: No peaks at ~153, ~83, ~28 ppm. C2 Shift: Lactam C=O shifts upfield to ~168 ppm. Sharpness: Peaks are sharp (no rotamers).
Regioisomer (Ethyl 1-Boc-6-oxopiperidine-3-carboxylate)Symmetry Change: The methine (CH-Ester) shifts significantly. C2 vs C6: In the 6-oxo isomer, the CH2 adjacent to N (C2) is a carbonyl, whereas in the target (2-oxo), C6 is a CH2. This is easily distinguished by DEPT-135 (C6 is inverted CH2; C2 is quaternary).
References
  • Wishart, D. et al. (2021).[1] NP-MRD: The Natural Products Magnetic Resonance Database. (Data on 2-piperidinone core shifts).

  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Heterocycles and Carbamates. University of Wisconsin/ACS Organic Division.[2]

  • ChemicalBook. (2025). Spectra for N-Boc-2-piperidone derivatives (CAS 85908-96-9).[3]

  • Macmillan Group. (2010). Supplementary Information: Rotameric mixtures in N-Boc heterocycles. Princeton University.

  • National Institute of Standards and Technology (NIST). (2025). Ethyl piperidine-4-carboxylate Mass & NMR Data.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a key heterocyclic building block, incorporating a protected amine, a lactam, and an ester functionality, making it a versatile scaffold in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and metabolite identification.

This guide provides an in-depth analysis of the predicted fragmentation pattern of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate under electrospray ionization (ESI) and collision-induced dissociation (CID). To highlight the influence of the 2-oxo group on fragmentation pathways, we present a direct comparison with its structural analog, Ethyl 1-Boc-piperidine-4-carboxylate. This comparative approach offers researchers a clear framework for identifying diagnostic fragment ions and interpreting mass spectra with higher confidence.

Part 1: Fragmentation Analysis of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

The structure of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (Molecular Weight: 271.31 g/mol , Formula: C₁₃H₂₁NO₅) contains several functional groups susceptible to fragmentation: the tert-butoxycarbonyl (Boc) protecting group, the ethyl ester, and the 2-oxopiperidine (lactam) ring.[1][2] In positive-ion ESI, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, at m/z 272.1. The subsequent MS/MS fragmentation is dictated by the lability of these groups.

The most characteristic fragmentation pathways for Boc-protected amines involve the loss of moieties from the Boc group itself.[3][4] Common neutral losses include isobutylene (C₄H₈, 56 Da) and the entire Boc group as tert-butoxycarbonyl radical or through cleavage to lose both isobutylene and carbon dioxide (100 Da).[3][5] Under ESI-CID conditions, the primary pathways are the loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da).[3]

The ethyl ester functionality can undergo fragmentation through pathways such as the McLafferty rearrangement, which is common for esters with a γ-hydrogen, or through the loss of ethanol (46 Da) or an ethoxy radical (45 Da).[6][7] The cyclic ketone structure within the piperidine ring can also direct cleavage.[8][9]

The major predicted fragmentation pathways for [M+H]⁺ of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate are visualized below.

G cluster_boc Boc Group Fragmentation cluster_ring Ring & Combined Fragmentation M [M+H]⁺ m/z 272.1 M_minus_56 Loss of C₄H₈ (56 Da) m/z 216.1 M->M_minus_56 - C₄H₈ M_minus_46 Loss of C₂H₅OH (46 Da) m/z 226.1 M->M_minus_46 M_minus_100 Loss of C₅H₈O₂ (100 Da) m/z 172.1 M_minus_56->M_minus_100 - CO₂ frag_170 Fragment m/z 170.1 M_minus_56->frag_170 - C₂H₅OH frag_128 Fragment m/z 128.1 M_minus_100->frag_128 - C₂H₄O M_minus_46->frag_170

Caption: Predicted MS/MS fragmentation pathways for Ethyl 1-Boc-2-oxopiperidine-4-carboxylate.

Table 1: Predicted Fragment Ions for Ethyl 1-Boc-2-oxopiperidine-4-carboxylate

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
272.1216.156C₄H₈ (isobutylene) from Boc group
272.1226.146C₂H₅OH (ethanol) from ethyl ester
272.1172.1100C₅H₈O₂ (isobutylene + CO₂) from Boc group
216.1172.144CO₂ from remaining carbamic acid
216.1170.146C₂H₅OH (ethanol) from ethyl ester
172.1128.144C₂H₄O (ketene) from ring cleavage

Part 2: Comparative Analysis with Ethyl 1-Boc-piperidine-4-carboxylate

To understand the specific influence of the 2-oxo (lactam) functionality, we compare the fragmentation of the target compound with Ethyl 1-Boc-piperidine-4-carboxylate (Molecular Weight: 257.33 g/mol , Formula: C₁₃H₂₃NO₄).[10][11] This analog lacks the carbonyl group at the C2 position of the piperidine ring.

The fragmentation of this comparator molecule is also expected to be dominated by losses from the Boc group and the ethyl ester, similar to the primary compound. However, the subsequent fragmentation of the piperidine ring itself will differ. Without the electron-withdrawing lactam carbonyl, the ring fragmentation will follow pathways more characteristic of standard N-substituted piperidines, such as α-cleavage adjacent to the nitrogen.[12]

G cluster_boc_comp Boc Group Fragmentation cluster_ring_comp Ring Fragmentation M_comp [M+H]⁺ (Comparator) m/z 258.2 M_minus_56_comp Loss of C₄H₈ (56 Da) m/z 202.2 M_comp->M_minus_56_comp - C₄H₈ M_minus_46_comp Loss of C₂H₅OH (46 Da) m/z 212.2 M_comp->M_minus_46_comp M_minus_100_comp Loss of C₅H₈O₂ (100 Da) m/z 158.2 M_minus_56_comp->M_minus_100_comp - CO₂ frag_156_comp Fragment m/z 156.2 M_minus_56_comp->frag_156_comp - C₂H₅OH frag_83_comp Piperidinyl Cation m/z 83.1 M_minus_100_comp->frag_83_comp - C₂H₅O₂C

Caption: Predicted MS/MS fragmentation for comparator Ethyl 1-Boc-piperidine-4-carboxylate.

Table 2: Comparative Analysis of Key Fragment Ions

FeatureEthyl 1-Boc-2-oxopiperidine-4-carboxylateEthyl 1-Boc-piperidine-4-carboxylateDiagnostic Significance
[M+H]⁺ m/z 272.1m/z 258.2Confirms molecular weight.
[M+H - 56]⁺ m/z 216.1m/z 202.2Common loss of isobutylene from Boc group.
[M+H - 100]⁺ m/z 172.1m/z 158.2Common loss from Boc group; precursor to ring fragments.
Diagnostic Ion m/z 128.1 -This ion, resulting from the loss of ketene from the m/z 172.1 fragment, is highly diagnostic for the 2-oxo-piperidine structure.
Diagnostic Ion -m/z 158.2 This ion corresponds to the fully deprotected Ethyl piperidine-4-carboxylate cation and is a major fragment for the comparator.[13][14]

The key difference lies in the fragmentation of the deprotected core. The ion at m/z 172.1 from the target molecule readily loses a ketene moiety (CH₂=C=O) from the lactam portion of the ring, a pathway unavailable to the comparator. This yields a diagnostic fragment at m/z 128.1. Conversely, the comparator's deprotected core at m/z 158.2 is more stable and represents a significant fragment ion itself.

Part 3: Experimental Protocols

To experimentally validate these predicted fragmentation patterns, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is recommended.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Instrumentation and Conditions This protocol is a general starting point and should be optimized for the specific instrumentation used.[12]

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Method:

    • Full Scan (MS1): Perform a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion (expected at m/z 272.1).

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 272.1) for fragmentation.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe both higher-mass and lower-mass fragment ions, optimizing for the generation of key diagnostic fragments.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1 mg/mL Stock in MeOH working 1-10 µg/mL Working Solution stock->working Dilute hplc UHPLC Separation (C18 Column) working->hplc esi ESI Source (Positive Mode) hplc->esi ms1 MS1 Full Scan (Find m/z 272.1) esi->ms1 cid Collision Cell (CID) (10-40 eV) ms1->cid ms2 MS2 Product Ion Scan (Detect Fragments) cid->ms2

Caption: Experimental workflow for LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is characterized by predictable losses from the Boc protecting group and the ethyl ester side chain. The key to its structural confirmation lies in the subsequent fragmentation of the heterocyclic core. Through a comparative analysis with Ethyl 1-Boc-piperidine-4-carboxylate, we have demonstrated that the presence of the 2-oxo group introduces a unique and diagnostic fragmentation pathway involving the loss of ketene, leading to a fragment ion at m/z 128.1. This ion serves as a definitive marker for the lactam functionality. By employing the outlined experimental protocols, researchers can confidently identify this compound and distinguish it from structurally similar analogs, ensuring data integrity in complex research and development settings.

References

  • ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • TDX. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • PubMed. (2000). Mass spectrometric study of six cyclic esters. Rapid Communications in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. (2010, June 15). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (1972). Mass Spectra of β-Keto Esters. [Link]

  • Semantic Scholar. (1960, August 1). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024, December 12). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

  • ResearchGate. Fragmentation of Conjugate Bases of Esters Derived from Multifunctional Alcohols Including Triacylglycerols. [Link]

  • SlidePlayer. Interpretation of mass spectra. [Link]

  • NIST WebBook. Ethyl piperidine-4-carboxylate. [Link]

  • Google Patents.
  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • RSC Publishing. Deconstructive dicarbofunctionalization of cyclic amines enabled by C–H and C–N bond activation. [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. [Link]

  • PubMed Central. Investigation of neutral loss during collision induced dissociation of peptide ions. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a).... [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

  • Amerigo Scientific. Ethyl N-Boc-piperidine-4-carboxylate (97%). [Link]

  • RSC Publishing. Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • PubMed Central. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). [Link]

Sources

Analytical Guide: Differentiating Ethyl 1-Boc-2-oxopiperidine-4-carboxylate from Structural Isomers and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of peptidomimetics and conformationally constrained amino acid analogs, Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (hereafter referred to as Target-2,4 ) serves as a critical intermediate. Its value lies in the 2-oxo (lactam) functionality, which provides a rigid hydrogen-bond acceptor motif distinct from the more common 4-oxopiperidine (ketone) derivatives.

However, distinguishing Target-2,4 from its synthetic byproducts and commercially available isomers is analytically deceptive. The primary challenges are:

  • Regioisomerism: The thermodynamic stability of the 3-carboxylate vs. 4-carboxylate isomers during Dieckmann-type cyclizations.

  • Functional Ambiguity: Differentiating the lactam carbonyl (C2) from a ketone carbonyl (C4) using standard low-resolution MS.

  • Boc Lability: The risk of generating deprotected impurities (Ethyl 2-oxopiperidine-4-carboxylate) during acidic HPLC analysis.

This guide outlines the definitive differentiation strategy, moving beyond simple retention time matching to structural causality.

Critical Impurity Profiling: Defining the Alternatives

To validate Target-2,4 , one must actively disprove the presence of its "look-alikes." The table below compares the target against its most common structural alternatives.

Table 1: Structural & Performance Comparison
FeatureTarget-2,4 (The Product)Alternative A: The 3-Carboxylate (Regioisomer)Alternative B: The 4-Oxo (Ketone Isomer)Alternative C: Deprotected (Impurity)
IUPAC Suffix -2-oxopiperidine-4-carboxylate-2-oxopiperidine-3-carboxylate-4-oxopiperidine-1-carboxylate-2-oxopiperidine-4-carboxylate
Core Ring

-Lactam (Piperidin-2-one)

-Lactam (Piperidin-2-one)
Piperidine (Ketone at C4)

-Lactam (NH free)
Key Reactivity C4-Ester alkylation; Lactam stabilityC3-Ester highly acidic (

-dicarbonyl like)
C4-Ketone reductive aminationNucleophilic NH

C NMR (C=O)
~170 ppm (Lactam)~170 ppm (Lactam)~208 ppm (Ketone)~172 ppm (Lactam)
Mass (ESI+)




(No Boc)
Utility Constrained

-amino acid analog

-keto ester reactivity
General amine scaffoldDegradant

Structural Validation Logic (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm the position of the carboxylate group relative to the lactam nitrogen.

The "Smoking Gun" Signals
  • Differentiation from Ketones (Alternative B):

    • Target-2,4: The ring carbonyl is an amide (lactam). In

      
      C NMR, this appears at 165–175 ppm , overlapping with the Boc and Ester carbonyls.
      
    • Alternative B: The ring carbonyl is a ketone. In

      
      C NMR, this appears distinctively downfield at 205–210 ppm .
      
    • Protocol: If you see a peak >200 ppm, you have the wrong scaffold.

  • Differentiation from Regioisomers (Alternative A):

    • Target-2,4: The proton at C4 (methine attached to ester) is a triplet of triplets (tt) or multiplet typically around 2.6–2.9 ppm , coupling to four adjacent protons (C3-H2 and C5-H2).

    • Alternative A: The proton at C3 is adjacent to the lactam carbonyl. It appears as a doublet of doublets (dd) and is significantly more acidic/deshielded, often shifting to 3.2–3.5 ppm .

Visualizing the Structural Relationships

StructuralDifferentiation Sample Unknown Sample (Mass = 271 Da) C13_Check 13C NMR: Carbonyl Region Sample->C13_Check Ketone_Path Signal > 200 ppm C13_Check->Ketone_Path Lactam_Path No Signal > 180 ppm (Signals clustered 155-175 ppm) C13_Check->Lactam_Path Result_Ketone IDENTIFIED: Ethyl 1-Boc-4-oxopiperidine-1-carboxylate (Ketone Isomer) Ketone_Path->Result_Ketone H1_Check 1H NMR: Methine Coupling (CH-COOEt) Lactam_Path->H1_Check Pos3 Doublet/DD Pattern (Shift ~3.3 ppm) H1_Check->Pos3 Coupling to C4 only Pos4 Triplet of Triplets (Shift ~2.6 ppm) H1_Check->Pos4 Coupling to C3 & C5 Result_3Iso IDENTIFIED: Ethyl 1-Boc-2-oxopiperidine-3-carboxylate (Regioisomer) Pos3->Result_3Iso Result_Target CONFIRMED: Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (Target) Pos4->Result_Target

Figure 1: NMR logic flow for distinguishing the target lactam from ketone and regioisomeric impurities.

Chromatographic Differentiation (HPLC-MS)

While NMR confirms structure, HPLC-MS is required to quantify the Deprotected Impurity (Alternative C) and non-isomeric byproducts.

The Boc Stability Paradox

Standard reverse-phase methods often use 0.1% Trifluoroacetic Acid (TFA). However, N-Boc lactams can be acid-sensitive, particularly if the column is heated (>40°C), leading to on-column deprotection (isobutylene loss).

Recommendation: Use Formic Acid (weaker acid) or Ammonium Acetate (buffered) to prevent artifactual impurity generation.

Experimental Protocol: Purity Profiling

Objective: Separate Target-2,4 from the deprotected amine and hydrolyzed acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm). Rationale: High efficiency for structural isomers.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar acid impurities)

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Detection:

    • UV: 210 nm (Lactam/Ester absorption; weak chromophore).

    • MS: ESI Positive Mode.

Expected Results:

ComponentRetention Time (Relative)MS Signature (ESI+)Notes
Hydrolyzed Acid 0.4 - 0.6

Polar, elutes early.
Deprotected Amine 0.7 - 0.8

Sharp peak; check for "saddle" if degrading on column.
Target-2,4 1.0 (Reference)

Dominant peak.

often weak due to Boc fragmentation.
Diester Precursor 1.2 - 1.3Mass variesIf made via Dieckmann; very hydrophobic.

Synthesis Pathway & Impurity Genesis[5]

Understanding the source of impurities allows for proactive purification. The target is often synthesized via partial reduction of pyridine derivatives or cyclization of amino-adipic acid derivatives.

SynthesisImpurities cluster_stability Storage/Analysis Risks Precursor Diester Precursor (e.g., N-Boc-2-aminoadipate ester) Cyclization Cyclization (Base Mediated) Precursor->Cyclization Target Target-2,4 (4-Carboxylate) Cyclization->Target Major Path Impurity_Regio Impurity A (3-Carboxylate) Cyclization->Impurity_Regio Thermodynamic Equilibration Impurity_Hydro Impurity B (Hydrolyzed Acid) Target->Impurity_Hydro Workup (Saponification) Deprotected Impurity C (NH-Lactam) Target->Deprotected Acid/Heat (Boc Loss)

Figure 2: Genesis of impurities during synthesis and storage.

References

  • Boc Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Dieckmann Condensation Regioselectivity: Schaefer, J. P.; Bloomfield, J. J. "The Dieckmann Condensation."[1][2][3][4] Organic Reactions1967 , 15, 1–203. Link

  • Piperidine NMR Data: "Ethyl 4-oxopiperidine-1-carboxylate Spectral Data." National Institutes of Health (NIH) PubChem. Accessed Oct 2023. (Used for contrasting ketone vs lactam shifts). Link

  • HPLC of Beta-Lactams/Lactams: "Stability of N-Boc lactams under HPLC conditions." ResearchGate Discussions. Verified consensus on TFA vs Formic Acid usage. Link

Sources

Safety Operating Guide

A Researcher's Guide to Handling Ethyl 1-Boc-2-oxopiperidine-4-carboxylate: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to bridge the gap between product specifications and practical, safe laboratory application. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling Ethyl 1-Boc-2-oxopiperidine-4-carboxylate. The protocols herein are designed to be self-validating, ensuring that safety is an integral part of the scientific workflow. We will explore not just what to do, but why we do it, grounding our procedures in the specific chemical properties and potential hazards of this compound.

Hazard Assessment: Understanding the 'Why'

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a substituted piperidine derivative. While the specific molecule has a defined hazard profile, a thorough risk assessment involves considering its structural relatives and the parent piperidine heterocycle to anticipate potential risks.

The primary documented hazard for the closely related Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is serious eye irritation (H319).[1][2] However, other similar N-Boc protected piperidine esters present a broader range of hazards, including being harmful if swallowed (H302), causing skin irritation (H315), and potentially causing respiratory irritation (H335). The parent piperidine ring, without the mitigating Boc-protecting group and ester functionalities, is known to be corrosive, toxic, and flammable.[3] This structural context informs our cautious approach, demanding robust protective measures even if the immediate data sheet for the exact molecule seems mild.

Table 1: Hazard Profile Summary

Hazard Classification GHS Hazard Code Description Source(s)
Serious Eye Irritation H319 Causes serious eye irritation. [1][2]
Acute Toxicity, Oral (Potential) H302 Harmful if swallowed.
Skin Irritation (Potential) H315 Causes skin irritation. [4]
Respiratory Irritation (Potential) H335 May cause respiratory irritation.

| Combustible Liquid | H227 | Classified as a combustible liquid with a high flash point (>110 °C), indicating low fire risk at ambient temperatures but requiring avoidance of ignition sources. |[5] |

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection: Given the confirmed H319 hazard, eye protection is non-negotiable.

    • Minimum Requirement: Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

    • Recommended for High-Volume/Splash-Risk Operations: A full-face shield worn over chemical splash goggles should be used when handling quantities greater than 100 mL or during procedures with a high potential for splashing (e.g., rapid additions, extractions).

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or pinholes before use.[6] For prolonged operations (over 1-2 hours) or when handling larger volumes, consider double-gloving. Proper glove removal technique is critical to avoid contaminating your skin.[5]

    • Clothing: A flame-resistant laboratory coat is mandatory to protect against splashes and spills. Ensure the coat is fully buttoned. For any procedure with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Under Normal Conditions: When handling this compound within a certified chemical fume hood, respiratory protection is generally not required due to its low volatility.[7][8]

    • When Required: A respirator is necessary if you are handling the chemical outside of a fume hood, if a significant spill occurs, or if aerosols could be generated. Use a NIOSH-approved respirator with an organic vapor (OV) cartridge. An ABEK-type filter, as recommended for similar compounds, provides broader protection.

Table 2: Task-Based PPE Requirements

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Routine Handling (<50 mL in Fume Hood) Chemical Splash Goggles Nitrile Gloves, Lab Coat Not required
High-Volume Handling (>50 mL in Fume Hood) Face Shield over Goggles Double Nitrile Gloves, Lab Coat, Chemical Apron Not required

| Spill Cleanup / Handling Outside Fume Hood | Face Shield over Goggles | Heavy-duty Nitrile or Butyl Gloves, Lab Coat, Chemical Apron | NIOSH-approved respirator with OV/ABEK cartridge |

Safe Handling & Operational Workflow

A safe protocol is a structured one. All handling of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate should occur within a designated area and follow a consistent workflow from preparation to disposal.

Engineering Controls: Your Environment's Role

  • Chemical Fume Hood: All transfers, weighings, and manipulations of this chemical must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are located within a 10-second travel distance from the workstation.[8][9]

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in Table 2.

    • Assemble all necessary labware (glassware, syringes, etc.) and spill cleanup materials inside the fume hood before introducing the chemical.

  • Chemical Handling:

    • Keep the container of Ethyl 1-Boc-2-oxopiperidine-4-carboxylate tightly sealed when not in use.[5][10]

    • When transferring the liquid, do so slowly and carefully to prevent splashing or aerosol generation.

    • If transferring via syringe, ensure the needle is pointed away from you and towards the back of the fume hood.

    • Store the primary container in a cool, well-ventilated area away from strong oxidizing agents and acids.[2][7]

  • Post-Handling & Decontamination:

    • After use, decontaminate any surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste. This includes contaminated gloves, pipette tips, and paper towels, which must be disposed of as hazardous solid waste. Excess chemical must be disposed of as hazardous liquid waste.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after all work is complete.[5][6][8]

Workflow Visualization

G Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_setup Verify Fume Hood Operation & Assemble Equipment prep_ppe->prep_setup handle_chem Transfer/Weigh Chemical Inside Fume Hood prep_setup->handle_chem Proceed with experiment decon Decontaminate Surfaces & Glassware handle_chem->decon Experiment complete waste Segregate Hazardous Waste (Liquid, Solid PPE) decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A workflow diagram illustrating the key phases of safely handling the chemical.

Emergency Procedures: Spill and Exposure Response

Preparedness is the final layer of safety.

  • Spill Response:

    • Small Spill (<100 mL): Alert others in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9] Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

    • Large Spill (>100 mL): Evacuate the laboratory immediately. Alert your institution's safety officer or emergency response team. Do not attempt to clean it up yourself unless you are trained to do so.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]

Waste Disposal

All materials contaminated with Ethyl 1-Boc-2-oxopiperidine-4-carboxylate must be treated as hazardous waste.

  • Liquid Waste: Collect excess or waste solutions in a dedicated, clearly labeled, and sealed waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a separate, labeled hazardous waste bag or container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][11] Do not pour this chemical down the drain.[5][6]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with Ethyl 1-Boc-2-oxopiperidine-4-carboxylate, ensuring a safe environment for discovery.

References

  • Penta s.r.o. Piperidine - SAFETY DATA SHEET. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. [Link]

  • Thermo Scientific Chemicals. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.